![molecular formula C20H20ClN3O3S B2635552 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893378-17-1](/img/structure/B2635552.png)
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is attached to a chlorophenyl group and a dimethoxyphenyl group via a sulfanyl linkage and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, chlorophenyl group, dimethoxyphenyl group, and acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which is a common feature in many biologically active compounds . The chlorophenyl group, dimethoxyphenyl group, and acetamide group could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its solubility in water, while the chlorophenyl group could influence its melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
The compound, along with its derivatives, has been a subject of systematic efforts aimed at synthesizing N-substituted acetamides with potential antibacterial activity and moderate enzyme inhibition capabilities. Research has demonstrated that substitutions on certain core structures can lead to the discovery of compounds with significant antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, certain derivatives have been found to exhibit remarkable activity, surpassing that of standard antibiotics like ciprofloxacin against specific bacterial strains. This indicates the compound's relevance in developing new antibacterial agents (S. Z. Siddiqui et al., 2014).
Anticonvulsant Activity
The compound and its related derivatives have also been explored for their anticonvulsant activity. Studies involving omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have identified compounds within this class that show promising results against seizures induced by maximal electroshock (MES), suggesting potential applications in the treatment of epilepsy (Zeynep Aktürk et al., 2002).
Antioxidant and Enzyme Inhibition Potential
Further research has focused on evaluating the antioxidant and enzyme inhibition potential of derivatives, highlighting their moderate activity against enzymes such as lipoxygenase (LOX). This suggests potential therapeutic applications in managing conditions associated with oxidative stress and enzyme-related disorders (K. Nafeesa et al., 2017).
Antiangiogenic Agent Metabolism
The metabolism of related compounds has been investigated, identifying metabolites and metabolic routes that could provide insights into the drug development process for antiangiogenic agents. Such studies are crucial for understanding the biotransformation and potential therapeutic applications of these compounds (Hui-Hyun Kim et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-16-7-8-17(18(11-16)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-3-5-15(21)6-4-14/h3-11H,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJXOYLCJHEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


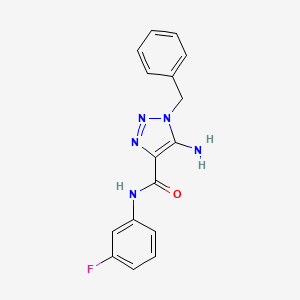
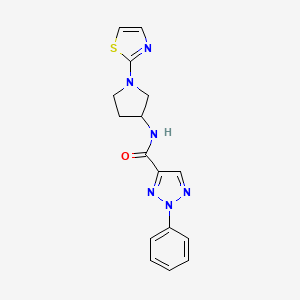
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/no-structure.png)
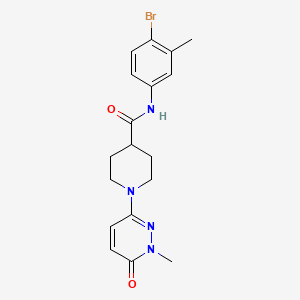
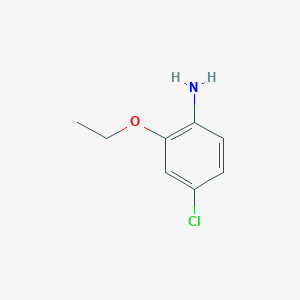
![1-((1R,5S)-8-(3-(3-methylthiophen-2-yl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2635478.png)

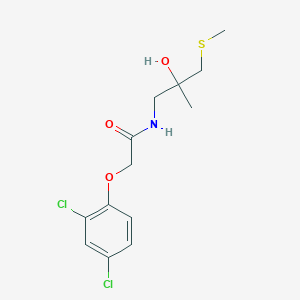
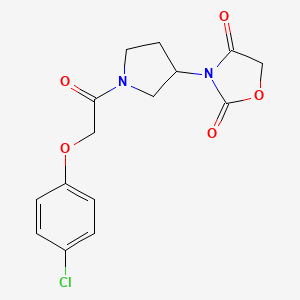
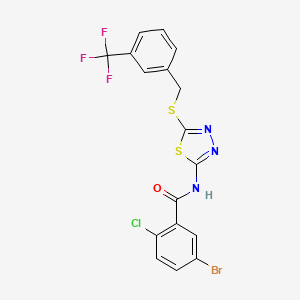

![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)
